molecular formula C11H13NO2 B11905700 4-Ethoxy-2-ethylbenzo[d]oxazole

4-Ethoxy-2-ethylbenzo[d]oxazole

Cat. No.: B11905700
M. Wt: 191.23 g/mol
InChI Key: PDQFMDHBRSUSSB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethoxy and ethyl substituents at the 4 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 4-ethoxyacetophenone under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the mixture is heated under reflux conditions for several hours to achieve cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, the use of solid acid nanocatalysts has been reported to enhance the yield and reduce reaction times. The reaction is typically conducted in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-ethylbenzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxy and ethyl groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

4-Ethoxy-2-ethylbenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a benzene ring fused with an oxazole ring, with ethoxy and ethyl substituents at the 4 and 2 positions, respectively. The synthesis typically involves cyclization of 2-aminophenol with aldehydes or ketones, often using acidic conditions and catalysts like p-toluenesulfonic acid or sulfuric acid to enhance yields.

Biological Activity Overview

The biological activities of benzoxazole derivatives, including this compound, are extensive. They have shown potential in various domains:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.
  • Antibacterial and Antifungal Properties : Research has demonstrated that benzoxazoles can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially inhibiting COX-2 and related enzymes .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, altering their conformation and function. This interaction can lead to reduced enzyme activity, thereby impacting metabolic pathways crucial for disease progression.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signal transduction pathways that regulate cellular responses.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, its efficacy was compared to standard chemotherapeutics, revealing a comparable IC50 value against certain cancer types.
  • Antibacterial Studies : A study evaluating the antibacterial effects of several benzoxazole derivatives indicated that this compound exhibited notable activity against MRSA strains, with a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard antibiotics .
  • Inflammation Models : In animal models, compounds similar to this compound demonstrated a reduction in paw edema and other inflammatory markers when tested against established anti-inflammatory drugs like indomethacin .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerIC50 comparable to standard drugs
AntibacterialEffective against MRSA (MIC < standard)
Anti-inflammatoryReduced paw edema in models

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethoxy-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO2/c1-3-10-12-11-8(13-4-2)6-5-7-9(11)14-10/h5-7H,3-4H2,1-2H3

InChI Key

PDQFMDHBRSUSSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC=C2OCC

Origin of Product

United States

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